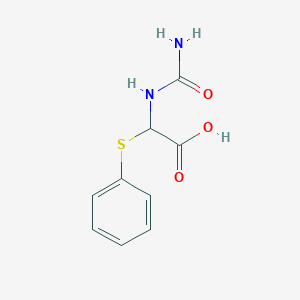
Diethyl(dimethoxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(dimethoxy)stannane is an organotin compound characterized by the presence of two ethyl groups and two methoxy groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This compound is particularly notable for its utility in organic synthesis and as a precursor for other organotin compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl(dimethoxy)stannane can be synthesized through several methods. One common approach involves the reaction of diethylstannane with methanol under controlled conditions. The reaction typically proceeds as follows:
Sn(C2H5)2+2CH3OH→Sn(C2H5)2(OCH3)2+H2
This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control over reaction parameters ensures consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(dimethoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylstannic acid or other organotin oxides.
Reduction: Reduction reactions can convert this compound to other organotin hydrides.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides (e.g., sodium chloride) or alkyl groups (e.g., methyl iodide) are employed.
Major Products Formed
Oxidation: Diethylstannic acid, organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl(dimethoxy)stannane has several scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used as a catalyst in various organic reactions, such as polymerization and cross-coupling reactions.
Materials Science: It is employed in the preparation of tin-based materials with applications in electronics and nanotechnology.
Biological Studies: Research has explored its potential as an antimicrobial agent and its interactions with biological systems.
Wirkmechanismus
The mechanism of action of diethyl(dimethoxy)stannane involves its ability to interact with various molecular targets. In catalytic applications, the tin atom acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, the compound can interact with cellular components, leading to antimicrobial effects. The exact molecular pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylstannane: Lacks the methoxy groups, making it less versatile in certain reactions.
Dimethoxystannane: Contains only methoxy groups, which may limit its reactivity compared to diethyl(dimethoxy)stannane.
Tributyltin Compounds: These have different alkyl groups and are known for their toxicity and environmental impact.
Uniqueness
This compound is unique due to its combination of ethyl and methoxy groups, providing a balance of reactivity and stability. This makes it a valuable reagent in organic synthesis and catalysis, offering versatility in various chemical transformations.
Eigenschaften
CAS-Nummer |
1067-22-7 |
|---|---|
Molekularformel |
C6H16O2Sn |
Molekulargewicht |
238.90 g/mol |
IUPAC-Name |
diethyl(dimethoxy)stannane |
InChI |
InChI=1S/2C2H5.2CH3O.Sn/c4*1-2;/h2*1H2,2H3;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
ICIUAVWMRLXFDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


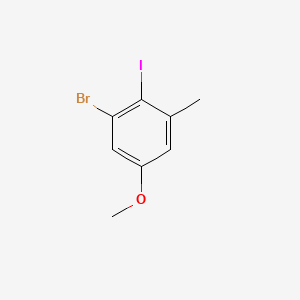
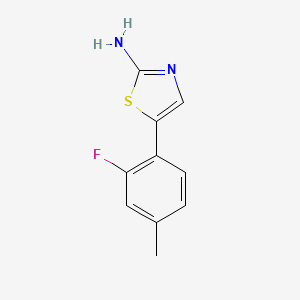
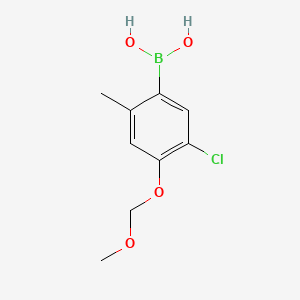
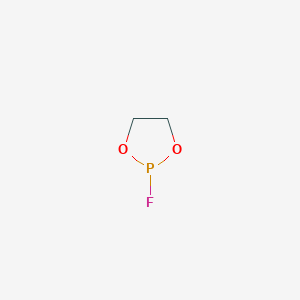
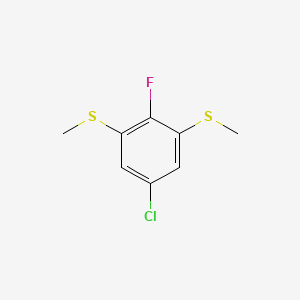
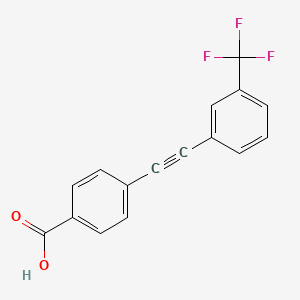
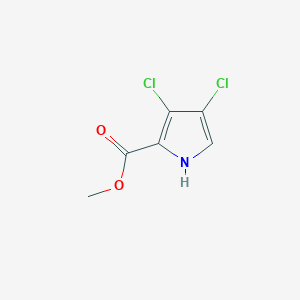
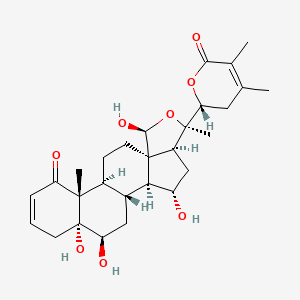
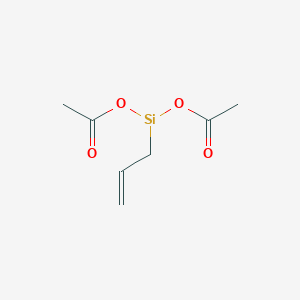
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)


